DBCO-NHCO-PEG6-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C43H59N5O10S |

|---|---|

Poids moléculaire |

838.0 g/mol |

Nom IUPAC |

N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

InChI |

InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)/t36?,38-,42?/m1/s1 |

Clé InChI |

VSRSCDHOVWPTLX-ZUFGXVEESA-N |

SMILES isomérique |

C1C2C([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-PEG6-Biotin: A Versatile Tool for Bioconjugation and Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-NHCO-PEG6-Biotin, a trifunctional molecule revolutionizing bioconjugation, cellular imaging, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, detailed experimental protocols, and the underlying mechanisms of action, presenting a valuable resource for researchers in the fields of chemical biology, drug discovery, and diagnostics.

Core Concepts: Deconstructing this compound

This compound is a chemically synthesized molecule composed of three key functional moieties, each contributing to its versatility:

-

Dibenzocyclooctyne (DBCO): A sterically strained alkyne that is highly reactive towards azides. This reactivity is the cornerstone of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The bioorthogonal nature of this reaction allows for the specific labeling of azide-modified biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2]

-

Hexaethylene Glycol (PEG6) Spacer: A flexible, hydrophilic polyethylene (B3416737) glycol linker. The PEG6 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces non-specific binding, and minimizes steric hindrance between the conjugated biomolecules.[3][4]

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and technical datasheets.

| Property | Value | Source(s) |

| Molecular Weight | 838.02 g/mol | [3][][6] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in DMSO (50 mg/mL, 59.66 mM with sonication) | [6][7] |

| Storage Conditions | Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4][6][8] |

| Reaction Kinetics (DBCO-Azide) | Second-order rate constant of ~0.11 M⁻¹s⁻¹ for a similar DBCO-azide reaction. | [2] |

| Stability (DBCO moiety) | DBCO-modified IgG shows ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C. | [9] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Protocol for Labeling Azide-Modified Proteins

This protocol describes the process of conjugating this compound to a protein that has been previously functionalized with an azide (B81097) group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Reaction Setup:

-

In a reaction tube, add the azide-modified protein to the reaction buffer.

-

Add the this compound stock solution to the protein solution. A 1.5 to 4-fold molar excess of the DBCO reagent over the protein is recommended.

-

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against the desired storage buffer.

-

Validation (Optional): The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

Protocol for Cell Surface Protein Biotinylation and Detection

This protocol outlines the labeling of cell surface proteins on live cells that have been metabolically engineered to express azide groups on their glycans, followed by detection with streptavidin.

Materials:

-

Cells cultured with an azide-functionalized metabolic precursor (e.g., Ac4ManNAz)

-

This compound

-

Anhydrous DMSO

-

Cell culture medium or PBS

-

Fluorescently labeled streptavidin

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare Labeling Solution: Prepare a working solution of this compound in cell culture medium or PBS at a final concentration of 10-50 µM.

-

Cell Labeling:

-

Wash the azide-labeled cells twice with PBS.

-

Incubate the cells with the this compound labeling solution for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells three times with PBS to remove unreacted labeling reagent.

-

Streptavidin Staining:

-

Incubate the biotinylated cells with a solution of fluorescently labeled streptavidin (typically 1-5 µg/mL in PBS with 1% BSA) for 20-30 minutes at 4°C, protected from light.

-

-

Final Washes and Analysis:

-

Wash the cells three times with PBS.

-

Analyze the labeled cells by fluorescence microscopy or flow cytometry.

-

Protocol for PROTAC Synthesis

This protocol provides a general workflow for the synthesis of a PROTAC using this compound as a linker to connect an azide-functionalized warhead (targeting the protein of interest) and a biotinylated E3 ligase ligand. The biotin moiety can be used for purification or detection.

Materials:

-

Azide-functionalized warhead

-

Biotinylated E3 ligase ligand with a reactive handle for conjugation to the PEG linker (if not already part of the this compound molecule)

-

This compound

-

Anhydrous DMSO or DMF

-

HPLC for purification

Procedure:

-

Reaction Setup: Dissolve the azide-functionalized warhead and a slight molar excess (1.1-1.2 equivalents) of this compound in anhydrous DMSO or DMF.

-

Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Purify the resulting PROTAC molecule by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

Visualizing the Processes: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and experimental workflows.

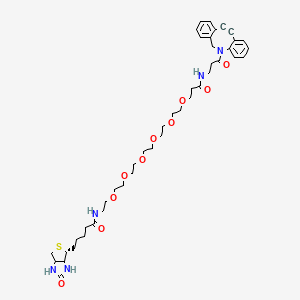

Caption: Chemical structure of this compound.

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Workflow for cell surface protein labeling and pulldown.

Caption: PROTAC-mediated protein degradation pathway.[10][11][12][13][14]

Conclusion

This compound is a powerful and versatile reagent that bridges the gap between chemical synthesis and biological applications. Its unique combination of a bioorthogonal reactive group, a biocompatible spacer, and a high-affinity tag makes it an indispensable tool for researchers. The detailed protocols and conceptual diagrams provided in this guide are intended to empower scientists and drug development professionals to effectively harness the potential of this molecule in their research endeavors, from fundamental biological studies to the development of next-generation therapeutics.

References

- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DBCO-NH-PEG6-Biotin | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to DBCO-NHCO-PEG6-Biotin: Properties, Specifications, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, specifications, and applications of DBCO-NHCO-PEG6-Biotin, a versatile heterobifunctional linker. This reagent is of significant interest to researchers in bioconjugation, chemical biology, and drug development, particularly in the fields of targeted protein degradation and bioorthogonal labeling.

Core Properties and Specifications

This compound is a chemically synthesized molecule composed of three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a biotin (B1667282) molecule. This unique combination of components imparts specific functionalities that are highly valuable in a variety of research applications.

The DBCO group is a sterically-strained alkyne that enables rapid and highly specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The PEG6 linker is a hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers and reduces non-specific binding.[1] The biotin moiety provides a high-affinity binding tag for streptavidin and avidin (B1170675) proteins, which is widely utilized for detection, purification, and immobilization of biomolecules.[1][3]

Quantitative Data Summary

| Property | Specification | Reference(s) |

| Molecular Formula | C43H59N5O10S | [4][5] |

| Purity | ≥95% | [4] |

| Solubility | Soluble in DMSO and DMF | [4] |

| Storage (Solid) | Store at -20°C, desiccated and in the dark. | [4][5] |

| Storage (In solvent) | -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen). | [4] |

Key Applications and Experimental Protocols

The primary applications of this compound revolve around its ability to link molecules of interest to a biotin tag via a stable triazole linkage. This makes it an invaluable tool for:

-

Protein Labeling: Attaching a biotin tag to proteins for subsequent detection with streptavidin-conjugated reporters (e.g., enzymes, fluorophores).[1]

-

PROTAC Synthesis: Serving as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[6][7]

-

Bioconjugation: General purpose bioconjugation to attach biotin to various azide-modified biomolecules or surfaces.[1]

Experimental Protocol 1: General Protein Biotinylation using SPAAC

This protocol describes the biotinylation of a protein containing an azide (B81097) group using this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous DMSO

-

Desalting column for purification

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. It is important to keep the final concentration of DMSO below 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Purification: Remove the unreacted this compound and byproducts using a desalting column or other suitable size-exclusion chromatography method.

-

Characterization: The biotinylated protein can be characterized by methods such as SDS-PAGE followed by Western blot using a streptavidin-HRP conjugate, or by mass spectrometry to confirm conjugation.

Experimental Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC, where an E3 ligase ligand is first conjugated to the this compound linker, followed by a SPAAC reaction with an azide-functionalized target protein ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker (if the linker has a free carboxyl or amine group for this reaction first)

Note: The commercially available this compound has a terminal biotin. For PROTAC synthesis, a variant with a reactive group instead of biotin would be used, for example, DBCO-NHCO-PEG6-COOH. The following protocol assumes such a variant is used.

Materials:

-

DBCO-NHCO-PEG6-COOH

-

E3 ligase ligand with a free amine (e.g., pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve DBCO-NHCO-PEG6-COOH (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the DBCO-linker-E3 ligase ligand conjugate by flash column chromatography or preparative HPLC.

Step 2: SPAAC Reaction with Azide-Functionalized Target Protein Ligand

Materials:

-

Purified DBCO-linker-E3 ligase ligand conjugate

-

Azide-functionalized target protein ligand

-

Anhydrous DMSO

Procedure:

-

Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent potential degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Visualizing Workflows and Mechanisms

To better illustrate the processes described, the following diagrams are provided.

Caption: Experimental workflow for protein biotinylation via SPAAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: DBCO-NHCO-PEG6-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-NHCO-PEG6-Biotin, a versatile heterobifunctional linker molecule critical in the advancement of targeted therapeutics and bioconjugation strategies. This document details its physicochemical properties, applications, and relevant experimental protocols, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a sophisticated chemical tool comprised of three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a biotin (B1667282) molecule. This strategic combination of components makes it an invaluable reagent in the fields of chemical biology and drug discovery.

| Property | Value | Source(s) |

| Molecular Weight | 838.02 g/mol | [1][2][3] |

| Molecular Formula | C43H59N5O10S | [2][3] |

| DBCO Group | Enables copper-free click chemistry | [2][3] |

| PEG6 Spacer | Enhances solubility and stability | [3] |

| Biotin Moiety | Provides strong, specific binding | [3] |

Applications in Drug Development and Research

The unique tripartite structure of this compound lends itself to a variety of applications, most notably in the development of PROTACs and in advanced bioconjugation techniques.

2.1. PROTAC Development:

This compound serves as a flexible linker for the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The DBCO group allows for the facile conjugation of the linker to an azide-modified ligand for the target protein, while the other end of the molecule can be attached to a ligand for an E3 ligase, such as Cereblon (CRBN).

2.2. Bioconjugation and Protein Labeling:

The DBCO moiety facilitates highly efficient and bioorthogonal conjugation to azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[2][3] This reaction is particularly advantageous as it does not require a cytotoxic copper catalyst, making it suitable for use in living systems. The biotin component allows for the strong and specific binding to avidin (B1170675) or streptavidin, enabling applications in protein labeling, detection, and purification.[3]

Signaling and Experimental Workflows

3.1. PROTAC Mechanism of Action:

The signaling pathway exploited by PROTACs involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

3.2. Experimental Workflow for PROTAC Evaluation:

The evaluation of a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and efficacy. A typical workflow begins with the synthesis of the PROTAC, followed by biochemical and cellular assays to assess ternary complex formation, target ubiquitination, and ultimately, target protein degradation.

Experimental Protocols

4.1. General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

This protocol outlines the general steps for conjugating an azide-containing molecule to a DBCO-functionalized molecule, such as a protein or another small molecule, using this compound.

Materials:

-

Azide-functionalized molecule of interest

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Dissolve Reactants:

-

Prepare a stock solution of the azide-functionalized molecule in a compatible buffer.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

-

Reaction Setup:

-

In a reaction tube, add the desired amount of the azide-functionalized molecule.

-

Add the reaction buffer to achieve the desired final concentration.

-

Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the DBCO reagent is often recommended to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. The optimal reaction time will depend on the specific reactants and their concentrations.

-

-

Purification (if necessary):

-

Remove excess, unreacted this compound using an appropriate method such as dialysis, size-exclusion chromatography, or spin desalting columns.

-

4.2. Protocol for Synthesis of a PROTAC Targeting BRD4:

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC using a DBCO-containing linker.

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

-

Dissolve DBCO-NHCO-PEG-acid (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product to obtain the DBCO-linker-E3 ligase ligand conjugate.

Step 2: SPAAC Reaction with Azide-Functionalized Warhead

-

Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and an azide-functionalized warhead targeting BRD4 (e.g., (+)-JQ1-PEG-Azide) (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours, typically in the dark to prevent light-induced degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Note: These protocols are general guidelines and may require optimization for specific applications.

References

A Technical Guide to DBCO-NHCO-PEG6-Biotin: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-NHCO-PEG6-Biotin, a key reagent in the field of bioconjugation and proteomics. We will delve into its solubility characteristics, provide detailed experimental protocols for its application in copper-free click chemistry, and visualize the fundamental reaction mechanism.

Core Properties and Solubility

This compound is a versatile molecule that incorporates a dibenzocyclooctyne (DBCO) group, a biotin (B1667282) moiety, and a six-unit polyethylene (B3416737) glycol (PEG6) spacer. The DBCO group allows for highly specific and efficient covalent labeling of azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The biotin component provides a powerful handle for affinity purification, detection, and immobilization of labeled biomolecules using avidin (B1170675) or streptavidin. The hydrophilic PEG6 linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.[1]

A critical parameter for any bioconjugation reagent is its solubility in common solvents used in biological research. The following table summarizes the available solubility data for this compound and related compounds.

| Solvent | This compound | DBCO-PEG4-Biotin | General PEGylated DBCO Reagents |

| DMSO | 50 mg/mL (59.66 mM)*[2] | Soluble[3] | Soluble[4] |

| Aqueous Buffers (e.g., PBS) | Data not available; expected to have moderate solubility | Soluble up to 0.35 mM | Soluble[4] |

| Water | Data not available; expected to have moderate solubility | Soluble[5] | Soluble[4] |

| DMF | Soluble (qualitative) | Soluble (qualitative)[5] | Soluble[4] |

| Dichloromethane (DCM) | Soluble (qualitative) | Soluble (qualitative)[5] | - |

*Note: Ultrasonic assistance may be required for dissolution in DMSO. The hygroscopic nature of DMSO can affect solubility.[2] The PEG6 spacer in this compound is expected to impart a degree of aqueous solubility, similar to other PEGylated DBCO-biotin conjugates.[4][6] For a related compound, DBCO-PEG4-Biotin, solubility in aqueous buffers has been quantified up to 0.35 mM.

Experimental Protocol: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines a general procedure for the conjugation of an azide-containing biomolecule with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, antibody, nucleic acid)

-

This compound

-

Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5, or other suitable amine-free buffer.

-

Purification system (e.g., size-exclusion chromatography, dialysis, or affinity chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 5 mg in 100 µL of DMSO to create a 50 mg/mL stock solution. Store any unused stock solution at -20°C, protected from light and moisture.

-

Dissolve the azide-modified biomolecule in the chosen reaction buffer to a known concentration (e.g., 1-5 mg/mL).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the solution of the azide-modified biomolecule. A 3- to 10-fold molar excess of the DBCO reagent over the azide (B81097) is a common starting point.

-

Note: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to minimize potential denaturation of the biomolecule.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction times may vary depending on the concentration and reactivity of the substrates.

-

-

Purification of the Conjugate:

-

Following incubation, remove the excess, unreacted this compound and any reaction byproducts.

-

Common purification methods include:

-

Size-Exclusion Chromatography (SEC): Using a desalting column to separate the larger labeled biomolecule from the smaller DBCO reagent.

-

Dialysis: Dialyze the reaction mixture against the reaction buffer or PBS to remove small molecules.

-

Affinity Chromatography: If the biomolecule has an affinity tag, this can be used for purification.

-

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry (for molecular weight shift), SDS-PAGE (for mobility shift), or functional assays (e.g., ELISA using streptavidin-HRP to detect the biotin tag).

-

Visualizing the Reaction: SPAAC Mechanism

The core of the utility of this compound lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction proceeds efficiently without the need for a cytotoxic copper catalyst.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.

This diagram illustrates the fundamental workflow of a bioconjugation experiment utilizing this compound.

Caption: Experimental Workflow for Biotinylation using this compound.

References

An In-depth Technical Guide to DBCO-NHCO-PEG6-Biotin for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-NHCO-PEG6-Biotin, a key reagent in the field of bioorthogonal chemistry. This document details its core properties, applications, and the experimental protocols necessary for its successful implementation in research and development.

Introduction to this compound

This compound is a trifunctional molecule meticulously designed for advanced bioconjugation applications. It incorporates three key chemical moieties:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This bioorthogonal reaction allows for the specific and efficient formation of a stable triazole linkage under mild, physiological conditions, avoiding the cytotoxicity associated with copper catalysts.[1]

-

Hexaethylene Glycol (PEG6): A flexible polyethylene (B3416737) glycol spacer that enhances the solubility and bioavailability of the molecule.[2] The PEG linker also minimizes steric hindrance, providing greater accessibility to the reactive DBCO group and improving reaction kinetics.[3][4]

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[2]

The unique combination of these components makes this compound an invaluable tool for researchers in various fields, including chemical biology, drug discovery, and diagnostics.

Core Applications

The versatility of this compound lends itself to a wide range of applications, primarily centered around the specific and covalent labeling of azide-modified biomolecules.

-

PROTAC (PROteolysis TArgeting Chimera) Synthesis: As a heterobifunctional linker, this compound is instrumental in the synthesis of PROTACs.[5] These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The DBCO group allows for the efficient conjugation of the linker to an azide-modified warhead that binds the target protein, while the other end of the linker is attached to a ligand for the E3 ligase.

-

Labeling and Detection of Biomolecules: The biotin moiety serves as a powerful tag for the detection and purification of azide-modified proteins, glycans, and other biomolecules. Following the SPAAC reaction, the resulting biotinylated molecule can be easily detected using streptavidin-conjugated enzymes (e.g., HRP, AP) or fluorophores.

-

Cell Surface Glycan Labeling: In conjunction with metabolic glycoengineering, this compound can be used to label cell surface glycans.[6] Cells are first treated with an azide-modified sugar, which is incorporated into their cell surface glycans. The azide (B81097) groups are then available for reaction with this compound, allowing for the visualization and analysis of glycan dynamics.

Quantitative Data

The efficiency of the SPAAC reaction is a critical factor in the successful application of this compound. The reaction kinetics are influenced by several factors, including the specific DBCO and azide reactants, the buffer composition, pH, and temperature.[3][7]

| Parameter | Value Range | Conditions | Reference |

| Second-Order Rate Constant (k₂) for DBCO-Azide Reaction | 0.18 - 1.22 M⁻¹s⁻¹ | Aqueous buffers (PBS, HEPES), pH 7, 25-37 °C | [3][8][9] |

| Effect of PEG Linker on Reaction Rate | ~31% increase | Comparison of DBCO-modified antibody with and without a PEG5 linker | [3][4] |

| Optimal pH Range for SPAAC | 7.0 - 8.5 | Higher pH generally increases reaction rates in most buffers | [3][7] |

| Recommended Storage of this compound | -20°C for up to 1 month, -80°C for up to 6 months | Stored under nitrogen | [5] |

Experimental Protocols

The following are detailed protocols for common applications of this compound.

General Protein Biotinylation via SPAAC

This protocol describes the biotinylation of a protein that has been pre-functionalized with an azide group.

Materials:

-

Azide-modified protein (1-5 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Confirmation: Confirm biotinylation using a Western blot with streptavidin-HRP or through mass spectrometry.

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC where an azide-modified target protein ligand is conjugated to an E3 ligase ligand via the this compound linker.

Materials:

-

Azide-modified target protein ligand

-

E3 ligase ligand with a suitable functional group for conjugation (e.g., an amine)

-

This compound

-

Appropriate solvents (e.g., DMF, DMSO)

-

Coupling reagents (if necessary, e.g., HATU, DIPEA for amide bond formation)

-

Purification system (e.g., HPLC)

Procedure:

-

Conjugation of Linker to E3 Ligase Ligand: If the E3 ligase ligand has an amine functionality, it can be coupled to the carboxylic acid end of a variant of the linker (DBCO-NHCO-PEG6-COOH) using standard amide coupling chemistry.

-

SPAAC Reaction: Dissolve the DBCO-linker-E3 ligase ligand conjugate and the azide-modified target protein ligand in a suitable solvent like DMSO.

-

Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

-

Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Cell Surface Glycan Labeling

This protocol describes a two-step method for labeling cell surface glycans.

Materials:

-

Cells in culture

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

-

This compound

-

Cell culture medium

-

PBS

Procedure:

-

Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azido-sugar into cell surface glycans.

-

Cell Harvesting and Washing: Gently harvest the cells and wash them three times with ice-cold PBS to remove any unincorporated azido-sugar.

-

SPAAC Reaction: Resuspend the cells in a buffer containing this compound (e.g., 10-50 µM in PBS with 1% FBS) and incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with PBS to remove unreacted this compound.

-

Analysis: The biotinylated cells can now be analyzed by flow cytometry using a fluorescently labeled streptavidin conjugate or used for downstream applications such as cell sorting or proteomic analysis.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for Cell Surface Glycan Labeling

References

- 1. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 2. DBCO-NH-PEG6-Biotin | AxisPharm [axispharm.com]

- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has transformed the landscape of biological research and drug development, enabling precise chemical modifications within complex biological systems. Among the most powerful tools in this domain is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This technical guide provides an in-depth exploration of SPAAC, with a specific focus on the widely utilized dibenzocyclooctyne (DBCO) reagents. We will delve into the core principles, present quantitative kinetic data, detail experimental protocols, and visualize key processes to empower researchers in leveraging this robust bioconjugation technology.

Core Principles of SPAAC with DBCO

SPAAC is a bioorthogonal reaction that involves the covalent ligation of a strained alkyne, such as DBCO, with an azide-functionalized molecule to form a stable triazole linkage.[1][] The driving force behind this reaction is the significant ring strain of the cyclooctyne (B158145) ring in DBCO.[3][4] This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide (B81097), allowing the reaction to proceed rapidly and efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper(I) catalyst.[1][5]

The bioorthogonal nature of SPAAC is a key advantage; neither the DBCO nor the azide group readily reacts with naturally occurring functional groups found in biomolecules, such as amines and thiols, thus ensuring high specificity and minimizing off-target reactions.[5][][7] This makes SPAAC with DBCO reagents an ideal tool for a wide array of applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1][5][8]

Quantitative Analysis of SPAAC Kinetics with DBCO

The efficiency of a bioconjugation reaction is paramount. The kinetics of SPAAC with DBCO are typically characterized by second-order rate constants, which are influenced by factors such as the specific DBCO derivative, the electronic properties of the azide, buffer conditions, and pH.[9][10]

| DBCO Construct | Reactant Azide | Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 0.32–0.85 | [9][10] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 0.55–1.22 | [9][10] |

| Sulfo DBCO-amine | 3-azido-L-alanine | DMEM | 0.59–0.97 | [9] |

| Sulfo DBCO-amine | 3-azido-L-alanine | RPMI | 0.27–0.77 | [9] |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine | [10][11] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [9][10] |

Table 1: Effect of Buffer, pH, and DBCO Construct on SPAAC Second-Order Rate Constants. This table illustrates the impact of different buffer systems and the steric hindrance of the conjugated molecule on the reaction kinetics. Notably, HEPES buffer at pH 7 generally results in higher reaction rates compared to PBS at the same pH.[9] The inclusion of a PEG linker in DBCO-PEG5-Trastuzumab enhances the reaction rate compared to the non-PEGylated antibody conjugate, likely by reducing steric hindrance.[9][11]

| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations | Reference |

| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance. | [12] |

| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. | [12] |

| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. | [12] |

| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. | [12] |

Table 2: Comparative Stability of Bioconjugation Linkers. This table provides a comparative overview of the stability of different bioconjugation linkages in the presence of Glutathione (GSH), a key component of serum that can affect conjugate stability.[12] While the triazole linkage formed via SPAAC is considered stable, the overall stability of the conjugate can be influenced by the properties of the linker itself.[12]

Visualizing Core Concepts of SPAAC with DBCO

To further elucidate the principles and applications of SPAAC with DBCO reagents, the following diagrams visualize the reaction mechanism, a typical experimental workflow, and the logical advantages of this technology.

Caption: A diagram illustrating the SPAAC reaction mechanism.

Caption: A typical experimental workflow for SPAAC bioconjugation.

Caption: Logical relationships of SPAAC's advantages.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful implementation of SPAAC. The following sections provide methodologies for key experiments.

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol describes the general procedure for labeling a protein, such as an antibody, with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[13][14]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS).

-

Anhydrous DMSO or DMF.[15]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[13][15]

-

Purification column (e.g., desalting spin column or size-exclusion chromatography).[14]

Procedure:

-

Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[15]

-

Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.[13][15] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.[13]

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes or at 4°C for 2-4 hours with gentle mixing.[13]

-

Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[13][15]

-

Purification: Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[14]

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol outlines the click reaction between the DBCO-labeled protein and an azide-modified molecule.

Materials:

-

DBCO-functionalized protein (from Protocol 1).

-

Azide-modified molecule (e.g., peptide, oligonucleotide, small molecule drug).

-

Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO.[13]

Procedure:

-

Reaction Setup: Mix the DBCO-functionalized protein with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[13][15]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[13][15] The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.[13]

-

Purification: Purify the final conjugate to remove excess azide-modified molecule and any unreacted protein using an appropriate chromatography method such as HPLC (IEX, HIC, or RP-HPLC) or size-exclusion chromatography.[14]

Protocol 3: Characterization and Quality Control

Determination of Degree of Labeling (DOL): The average number of DBCO molecules per protein can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[7][14]

The DOL can be calculated using the following formula: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)[14]

Where:

-

A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).[16]

-

CF is the correction factor for the absorbance of DBCO at 280 nm.

Purity Assessment: The purity of the final conjugate can be assessed by SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated protein, and by HPLC, which can separate the conjugate from unconjugated starting materials.[14]

Applications in Drug Development

The unique features of SPAAC with DBCO reagents have made it an invaluable tool in drug development, particularly in the construction of:

-

Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise attachment of potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[1]

-

Targeted Drug Delivery Systems: DBCO-functionalized nanoparticles or liposomes can be conjugated with azide-modified targeting ligands (e.g., peptides, antibodies) to enhance their accumulation at the desired site of action.[17]

-

In Vivo Imaging Agents: The biocompatibility of SPAAC makes it ideal for conjugating imaging agents (e.g., fluorophores, PET isotopes) to targeting moieties for diagnostic applications in living organisms.[5][8]

-

PROTACs and Molecular Glues: The precise and stable linkage formed by SPAAC is beneficial in the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition with DBCO reagents stands out as a robust, versatile, and biocompatible method for bioconjugation. Its rapid kinetics, high specificity, and ability to proceed under physiological conditions without a toxic catalyst have solidified its place as a go-to tool for researchers in academia and industry. By understanding the core principles, quantitative aspects, and detailed experimental protocols presented in this guide, scientists and drug development professionals can effectively harness the power of SPAAC to advance their research and therapeutic programs.

References

- 1. benchchem.com [benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 7. interchim.fr [interchim.fr]

- 8. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. benchchem.com [benchchem.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the PEG6 Linker in Modern Bioconjugation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacokinetic properties of bioconjugates. This in-depth guide focuses on the specific role and application of the hexaethylene glycol (PEG6) linker in bioconjugation, providing a technical overview of its impact on drug development, detailed experimental protocols, and insights into the biological pathways it helps to modulate.

Core Principles of PEGylation and the Niche of PEG6

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to enhance the therapeutic properties of biologics. PEG linkers, serving as flexible, hydrophilic spacers, offer a multitude of advantages.[1][2] These benefits are directly related to the length of the PEG chain, creating a spectrum of properties from which researchers can select the optimal linker for a specific application.

The PEG6 linker, a discrete chain of six ethylene (B1197577) glycol units, occupies a strategic position within this spectrum. It provides a significant increase in hydrophilicity to counteract the often hydrophobic nature of cytotoxic payloads, without the excessive hydrodynamic radius that can sometimes be associated with much longer PEG chains. This balance is crucial for optimizing the drug-to-antibody ratio (DAR), enhancing solubility, improving stability, and fine-tuning the pharmacokinetic profile of the bioconjugate.

Key Benefits of Employing a PEG6 Linker:

-

Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can lead to ADC aggregation, which in turn can cause rapid clearance from circulation and potential immunogenicity. The hydrophilic nature of the PEG6 linker helps to mitigate this, enabling higher drug loading without compromising the stability of the conjugate.[3]

-

Improved Pharmacokinetics: The PEG6 linker contributes to an increased hydrodynamic size of the bioconjugate, which reduces renal clearance and can lead to a longer plasma half-life.[4][5] This extended circulation time allows for greater accumulation of the therapeutic at the target site.

-

Fine-Tuning of Biophysical Properties: The defined length of the PEG6 linker allows for precise control over the spatial separation between the antibody and the payload. This can be critical for maintaining the binding affinity of the antibody and for ensuring efficient payload release at the target site.

Quantitative Impact of PEG6 Linkers on Bioconjugate Properties

The selection of a linker in ADC development is a data-driven process. The length of the PEG chain directly influences key performance metrics. The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths, including PEG6, on critical bioconjugate parameters.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |

| PEG Linker Length | IC50 (nM) | Target Receptor |

| PEG2 | 3.1 ± 0.2 | GRPR |

| PEG3 | 3.9 ± 0.3 | GRPR |

| PEG4 | 5.4 ± 0.4 | GRPR |

| PEG6 | 5.8 ± 0.3 | GRPR |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[5] |

Experimental Protocols for PEG6 Bioconjugation

The successful development of a bioconjugate with a PEG6 linker requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for the key steps in the synthesis, purification, and characterization of an antibody-drug conjugate utilizing a heterobifunctional PEG6 linker, such as NHS-PEG6-Maleimide.

Synthesis of a Drug-PEG6-Linker Moiety

Prior to conjugation to the antibody, the cytotoxic payload is typically attached to the PEG6 linker. The following is a generalized protocol for the synthesis of a maleimide-functionalized drug-linker.

Materials:

-

Cytotoxic payload with a reactive amine group (e.g., Monomethyl Auristatin E - MMAE)

-

NHS-PEG6-Maleimide linker

-

Anhydrous Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reverse-phase HPLC system for purification

-

Lyophilizer

Procedure:

-

Dissolve the amine-containing payload and 1.1 equivalents of NHS-PEG6-Maleimide in anhydrous DMF.

-

Add 3 equivalents of DIPEA to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, purify the drug-PEG6-maleimide conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Site-Specific Conjugation of Drug-PEG6-Maleimide to an Antibody

This protocol describes the conjugation of the drug-PEG6-maleimide to a thiol group on an antibody, typically generated by the reduction of interchain disulfide bonds.

Materials:

-

Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Drug-PEG6-Maleimide dissolved in DMSO

-

Phosphate-buffered saline (PBS), pH 7.2

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction: To the antibody solution, add a 10-20 fold molar excess of TCEP to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into PBS, pH 7.2 using a desalting column.

-

Conjugation: Immediately add the Drug-PEG6-Maleimide solution (typically a 5-10 fold molar excess over the available thiol groups) to the reduced antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

Purification and Characterization of the PEG6-ADC

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC).[]

-

Collect the fractions corresponding to the monomeric ADC.

Characterization:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a standard method for determining the DAR of cysteine-linked ADCs. The hydrophobicity of the ADC increases with the number of conjugated drug-linkers, allowing for the separation of species with different DARs.[7][8]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the distribution of drug-loaded species and the average DAR. The expected mass increase for each conjugated Drug-PEG6-Maleimide can be calculated and used to interpret the mass spectrum.[9][10]

-

-

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[11]

-

-

In Vitro Potency Assessment:

-

Cell Viability Assay: The cytotoxic activity of the ADC is evaluated against antigen-positive and antigen-negative cancer cell lines to determine its potency (IC50) and specificity.

-

Visualizing Workflows and Signaling Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate key processes in the development and mechanism of action of a PEG6-linked ADC.

Experimental Workflow for PEG6-ADC Synthesis and Characterization

References

- 1. mdpi.com [mdpi.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. cellmosaic.com [cellmosaic.com]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of DBCO-NHCO-PEG6-Biotin in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[1][2]

This technical guide focuses on the multifaceted role of DBCO-NHCO-PEG6-Biotin, a specialized linker increasingly utilized in PROTAC design. This linker offers a unique combination of features: a Dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation, a six-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and optimize ternary complex formation, and a biotin (B1667282) tag for experimental utility.[5][] We will delve into its core attributes, provide representative quantitative data, detail experimental protocols, and present visualizations of key workflows and pathways.

Core Principles of the this compound Linker in PROTACs

The modular design of the this compound linker provides distinct advantages in the synthesis and application of PROTACs:

-

DBCO Group for Copper-Free Click Chemistry : The DBCO moiety is instrumental for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[5][7] This reaction is bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes.[7] The key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for conjugating molecules in live cells or other sensitive environments.[7] This allows for the efficient and specific attachment of the linker to an azide-functionalized ligand (either for the POI or the E3 ligase).[5][7]

-

PEG6 Chain for Enhanced Physicochemical Properties : The six-unit polyethylene glycol (PEG) spacer is crucial for improving the drug-like properties of the resulting PROTAC molecule.[2][8] PROTACs are often large and lipophilic, which can lead to poor solubility and cell permeability.[2] The hydrophilic nature of the PEG chain enhances aqueous solubility and can improve cell permeability.[2][8] Furthermore, the length and flexibility of the PEG6 linker are critical for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex for efficient ubiquitination.[1][2]

-

Biotin Tag for Experimental Versatility : The terminal biotin group is a powerful tool for the characterization and study of PROTACs. It allows for the use of streptavidin-based affinity purification to isolate the PROTAC, its binding partners, or the entire ternary complex for further analysis.[9] This is particularly useful in experimental workflows such as Western Blotting, pull-down assays, and in situ interactome mapping, as seen in the "Biotin Targeting Chimera" (BioTAC) system.[9][10]

Data Presentation: The Impact of Linker Properties on PROTAC Performance

The properties of the linker, particularly its length and composition, have a significant impact on the efficacy of a PROTAC. The following tables summarize representative quantitative data for PROTACs, illustrating the importance of linker optimization. While specific data for this compound in a published PROTAC is not yet widely available, the data presented here for PROTACs with similar PEG linkers serves as a valuable reference.

Table 1: Representative Degradation Potency and Efficacy Data for PEG-Linker Containing PROTACs [11]

| PROTAC (Target) | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC A (BRD4) | Pomalidomide | 4-unit PEG | HEK293 | 15 | 95 |

| PROTAC B (BRD4) | Pomalidomide | 8-unit PEG | HEK293 | 50 | 85 |

| PROTAC C (ERK1/2) | VHL Ligand | 6-unit PEG | HCT116 | 102 | >90 |

| Inactive Control | Pomalidomide | 4-unit PEG | HEK293 | >10,000 | <10 |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation observed.

Table 2: Representative Binary Binding Affinity Data (Surface Plasmon Resonance) [11]

| Compound | Binds to | Kd (nM) |

| Active PROTAC | Target Protein (e.g., BRD4) | 25 |

| Active PROTAC | E3 Ligase (e.g., VHL) | 50 |

| Inactive Control | Target Protein (e.g., BRD4) | 28 |

| Inactive Control | E3 Ligase (e.g., VHL) | >50,000 |

Kd: The dissociation constant, a measure of binding affinity. A lower Kd indicates a higher binding affinity.

Mandatory Visualization

Signaling Pathway

Caption: PROTAC-mediated degradation of ERK kinase in the MAPK signaling pathway.

Experimental Workflow

Caption: Workflow for the synthesis and evaluation of a biotinylated PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis. First, an azide-functionalized POI ligand is coupled to the this compound linker via a SPAAC reaction. Second, the resulting intermediate is conjugated to an amine-containing E3 ligase ligand via amide bond formation.

Materials:

-

Azide-functionalized POI ligand (1.0 eq)

-

This compound (1.0 eq)[5][]

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide) (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

Anhydrous DCM

Step 1: SPAAC Reaction

-

Dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the POI-linker intermediate.

Step 2: Amide Coupling

-

Dissolve the POI-linker intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup as described in Step 1.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol determines the extent of target protein degradation in cells treated with the PROTAC.

Materials:

-

Cancer cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture and Treatment : Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis :

-

Wash the membrane and add a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

-

Conclusion

The this compound linker is a sophisticated and versatile tool in the development of novel PROTACs. Its integrated features facilitate a modular and efficient synthesis via copper-free click chemistry, while the PEG component addresses critical physicochemical challenges such as solubility and permeability.[2][7] The inclusion of a biotin tag provides an invaluable handle for downstream biochemical and proteomic analyses, accelerating the characterization and optimization of new protein degraders.[9] As the field of targeted protein degradation continues to evolve, the rational design of linkers with such multifunctional capabilities will be paramount to advancing PROTACs from research tools to transformative therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 9. A Biotin Targeting Chimera (BioTAC) System to Map Small Molecule Interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

DBCO-NHCO-PEG6-Biotin: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of DBCO-NHCO-PEG6-Biotin, a key reagent in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Core Safety and Handling

This compound is a chemical reagent intended for laboratory research use only. While specific toxicity data is not extensively published, the safety profile can be inferred from structurally related compounds and general principles of chemical handling. The primary hazards are associated with potential irritation and unknown toxicity.

1.1. Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar DBCO-PEG compounds, the following hazards may be associated with this compound:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

It is imperative to use appropriate Personal Protective Equipment (PPE) when handling this compound:

| Equipment | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the reagent. |

| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |

| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols |

Navigating the Stability of DBCO-NHCO-PEG6-Biotin: A Technical Guide to Optimal Storage and Handling

For Immediate Release

This technical guide provides an in-depth analysis of the storage and handling conditions for DBCO-NHCO-PEG6-Biotin, a critical reagent in bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines the best practices to ensure the long-term stability and reactivity of this valuable compound.

Introduction to this compound

This compound is a bifunctional molecule that plays a pivotal role in copper-free click chemistry. It incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) and streptavidin, and a hydrophilic polyethylene (B3416737) glycol (PEG6) spacer to enhance solubility and reduce steric hindrance. The integrity of each of these components is paramount for successful experimental outcomes. This guide provides the necessary protocols and data to maintain the compound's efficacy.

Recommended Storage Conditions

Proper storage is the most critical factor in preserving the functionality of this compound. The following table summarizes the recommended conditions for the lyophilized solid and solutions.

| Storage Format | Temperature | Duration | Atmosphere | Light Conditions |

| Lyophilized Solid | -20°C | Long-term | Desiccated, Inert Gas (e.g., Nitrogen) | In the dark |

| Solution in Anhydrous DMSO or DMF | -20°C | Up to 1 month[1] | Sealed, Inert Gas | In the dark |

| Solution in Anhydrous DMSO or DMF | -80°C | Up to 6 months[1] | Sealed, Inert Gas | In the dark |

| Aqueous Working Solutions | 4°C | Short-term (hours) | N/A | In the dark |

Stability Profile

The stability of the DBCO group is a key consideration, as it is susceptible to degradation under certain conditions. The primary degradation pathways include acid-mediated rearrangement and oxidation of the strained alkyne.

Aqueous Stability of the DBCO Group

| Buffer pH | Temperature | Incubation Time | Remaining Intact Compound | Notes |

| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[2] |

| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions.[2] |

| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times at room temperature.[2] |

| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation.[2] |

| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable.[2] |

Furthermore, a study on a DBCO-modified antibody showed a 3-5% loss of its reactivity towards azides over four weeks when stored at 4°C or -20°C.[3]

Experimental Protocol: Assessing Aqueous Stability of this compound

To ensure optimal performance in critical applications, an in-house stability test is recommended. The following protocol, adapted from a method for a similar DBCO compound, can be used to quantify the stability of this compound in a specific aqueous buffer.[2]

Objective: To determine the degradation rate of the DBCO moiety in an aqueous solution over a defined period.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

UV Detector (set to monitor DBCO absorbance, ~309 nm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator or water bath

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

-

Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This will serve as the baseline measurement.

-

Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

-

Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.

-

HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from potential degradation products.

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

-

Integrate the area of this peak for each subsequent timepoint.

-

Calculate the percentage of the intact reagent remaining at each timepoint relative to the peak area at T=0.

-

Visualization of Key Processes

To further aid researchers, the following diagrams illustrate the recommended storage and handling workflow and the potential degradation pathways of the DBCO moiety.

Caption: Recommended storage and handling workflow for this compound.

Caption: Potential degradation pathways for the DBCO moiety.

Conclusion

The chemical integrity of this compound is essential for its function in bioconjugation. By adhering to the storage and handling guidelines outlined in this technical guide, researchers can minimize degradation and ensure the reliability and reproducibility of their experimental results. For applications requiring the highest degree of precision, in-house stability testing is strongly recommended.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG6-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. This reaction enables the covalent modification of proteins with exquisite specificity within complex biological systems, avoiding the cytotoxicity associated with copper catalysts.

This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG6-Biotin, a versatile reagent for the biotinylation of azide-modified proteins. The dibenzocyclooctyne (DBCO) group reacts specifically with an azide (B81097) group on the target protein to form a stable triazole linkage. The polyethylene (B3416737) glycol (PEG6) spacer enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and improves the accessibility of the biotin (B1667282) moiety for detection or purification. Biotin's high affinity for streptavidin and avidin (B1170675) allows for robust detection and efficient purification of the labeled protein.

Applications of proteins biotinylated via this method are extensive and include protein-protein interaction studies (e.g., pull-down assays), immunoassays (e.g., ELISA), and protein localization and tracking experiments.

Data Presentation